Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

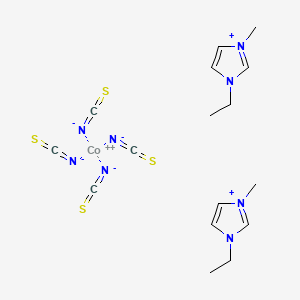

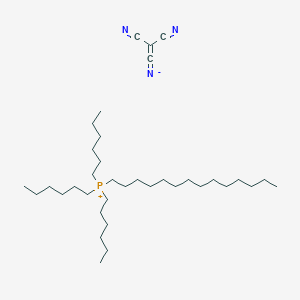

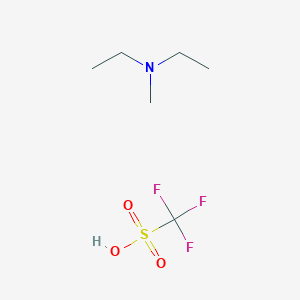

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid . It is also known by other names such as N2228 BTA, N2228 NTf2, N2228 TFSI, N2228 BTI . The chemical formula for this compound is C16H32F6N2O4S2 .

Synthesis Analysis

The synthesis of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide has been reported in various studies . For instance, it has been synthesized in a microwave reactor, which significantly shortened the reaction time .Molecular Structure Analysis

The molecular structure of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES notation: FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.CCCCCCCCN+(CCCCCCCC)CCCCCCCC . The molecular weight of this compound is 494.56 g/mol .Chemical Reactions Analysis

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is used as a solvent during electrochemical reactions . It has also been used to prepare gels with the help of certain gelators .Physical And Chemical Properties Analysis

The physical and chemical properties of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide include a molecular weight of 494.56 g/mol . It is an ionic liquid and is used as a solvent during electrochemical reactions .Mechanism of Action

Target of Action

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are known for their superior properties and are increasingly used in various applications . .

Mode of Action

The compound is known to have a strong solubility in common organic solvents . It can act as a phase transfer catalyst in different organic phases, catalyzing organic reactions such as nucleophilic reactions, oxidation reactions, and reduction reactions .

Biochemical Pathways

It’s known that ionic liquids can interact with biological systems and may have antimicrobial effects .

Result of Action

Ionic liquids, including Octyltriethylammonium bis(trifluoromethylsulfonyl)imide, have been found to have at least a little effect on the growth or living of microorganisms (bacteria or mold) . .

Action Environment

The action, efficacy, and stability of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the solubility of the compound in water, duration of action, or type of anion can influence the final biocide and ecotoxic effect .

Advantages and Limitations for Lab Experiments

The main advantage of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% is its high solubility in both aqueous and organic solvents. This makes it an ideal choice for many applications, such as the synthesis of pharmaceuticals, polymers, and nanomaterials. Additionally, its low toxicity makes it a safe choice for laboratory experiments. However, Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% is not stable in the presence of strong acids or bases, and its solubility in water decreases with increasing temperature.

Future Directions

There are many potential future directions for the use of Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% in scientific research. It could be used as a catalyst in the synthesis of polymers and nanomaterials, as well as in the synthesis of pharmaceuticals. Additionally, its anti-inflammatory and anti-cancer properties could be further explored. Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% could also be used as a proton scavenger in the synthesis of organometallic compounds, and its ability to act as a redox mediator could be further investigated. Finally, its potential for use in drug delivery systems could be explored.

Synthesis Methods

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% is synthesized from the reaction of octyltriethylammonium chloride and trifluoromethanesulfonic anhydride in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0 to 5°C. The reaction is typically completed within one hour, and the product is then isolated by precipitation or filtration.

Scientific Research Applications

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide; 99% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of various compounds, such as pharmaceuticals, polymers, and nanomaterials. It is also used as a proton scavenger in the synthesis of organometallic compounds. Additionally, it is used as a redox mediator in the electrochemical reduction of organic compounds.

properties

IUPAC Name |

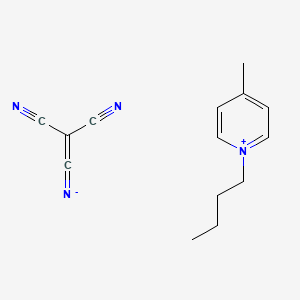

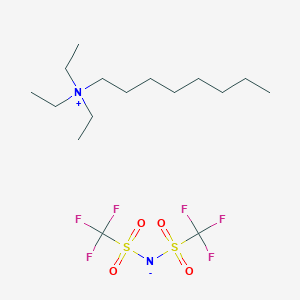

bis(trifluoromethylsulfonyl)azanide;triethyl(octyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N.C2F6NO4S2/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-14H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBLWFHKFTVQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

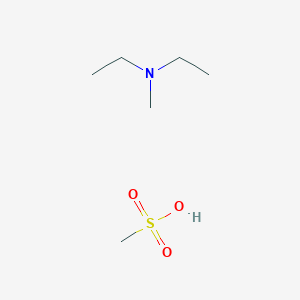

CCCCCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)